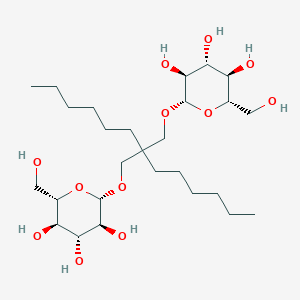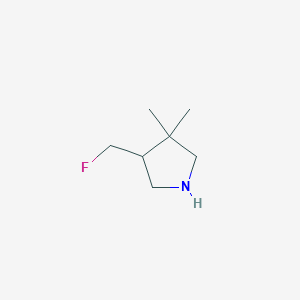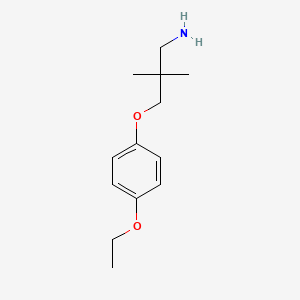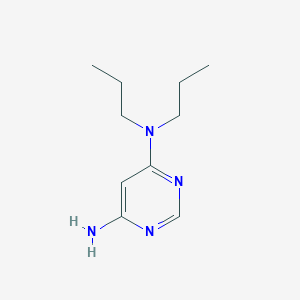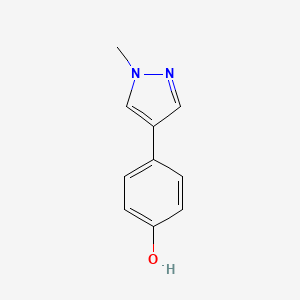
4-(1-methyl-1H-pyrazol-4-yl)phenol
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Molecular Structure Analysis
The molecular formula of this compound is CHNO with an average mass of 160.173 Da and a monoisotopic mass of 160.063660 Da . More detailed structural information can be obtained from advanced NMR spectroscopy techniques .Scientific Research Applications
Copper Extraction
4-(1-methyl-1H-pyrazol-4-yl)phenol derivatives, such as alkyl-substituted phenolic pyrazoles, have been shown to function as effective copper extractants. These compounds display strength and selectivity over iron(III) similar to commercial extractants like 5-nonylsalicylaldoxime. Substitutions in the phenol ring significantly affect their extraction strength. Studies using X-ray structure determinations and density functional theory (DFT) calculations reveal that inter-ligand hydrogen bonding in these compounds stabilizes copper complexes, contributing to their effectiveness as extractants (Healy et al., 2016).
Corrosion Inhibition
Bipyrazolic-type organic compounds, including derivatives of 4-(1-methyl-1H-pyrazol-4-yl)phenol, have been studied for their potential as corrosion inhibitors. A DFT study of such compounds showed their efficiency in inhibiting corrosion, with effectiveness related to parameters like HOMO, LUMO, and gap energy. The local reactivity was analyzed through the Fukui function, with results in agreement with experimental data (Wang et al., 2006).
Luminescent Properties
4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, a derivative, has been synthesized and its luminescent properties investigated. The compound's molecular structure was optimized using DFT, with vibrational frequencies and geometrical parameters consistent with experimental data (Tang et al., 2014).
Magnetic and Redox Properties
Compounds like 4-methyl-2,6-bis(pyrazol-1-ylmethyl)phenol and its derivatives have been studied for their magnetic and redox properties, particularly in dicopper(II) complexes. These complexes exhibit strong antiferromagnetic coupling and show irreversible redox responses in solution, indicating potential applications in magnetic and electrochemical fields (Gupta et al., 1999).
Antifungal Activity
Some derivatives of 4-(1-methyl-1H-pyrazol-4-yl)phenol have shown potential antifungal abilities. For instance, 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols have exhibited good antifungal abilities against specific fungi like Colletotrichum gloeosporioides, demonstrating potential for development in agricultural or pharmaceutical applications (Zhang et al., 2016).
Optical Gas Detection
4-[Bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-amino]phenol has been used to develop thin films for optical gas detection. These films show sensitivity towards various air pollutants like SO2 and NO2, indicating potential applications in environmental monitoring and pollution control (Touzani et al., 2011).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-7-9(6-11-12)8-2-4-10(13)5-3-8/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBHMAJENUAYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-4-yl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



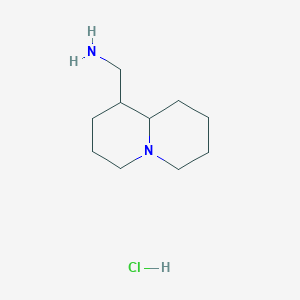
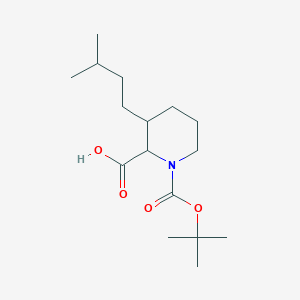
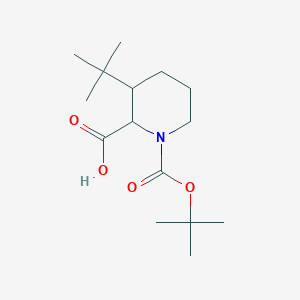
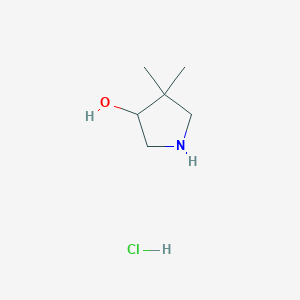
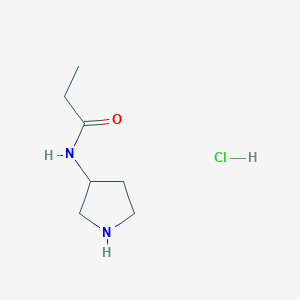
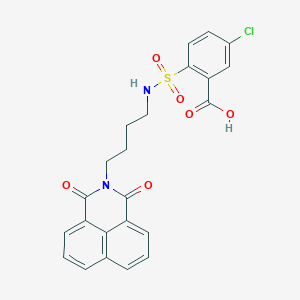
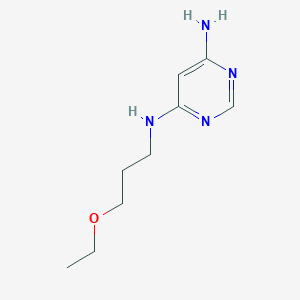
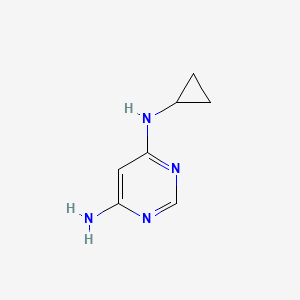
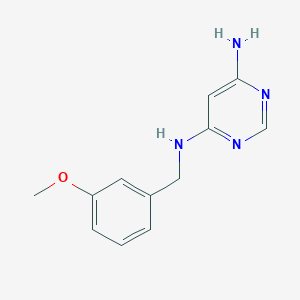
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylhex-4-enoic acid](/img/structure/B1469905.png)
